![molecular formula C5H5IN2O B1327035 (4-iodo-1H-pyrazol-1-yl)acetaldehyde CAS No. 1172074-04-2](/img/structure/B1327035.png)
(4-iodo-1H-pyrazol-1-yl)acetaldehyde
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Overview
Description
“(4-iodo-1H-pyrazol-1-yl)acetaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C5H5IN2O and a molecular weight of 236.01 .
Synthesis Analysis
Solvothermal reactions of Cu X (X = Cl, Br, I, CN) with bis (4-iodo-1H-pyrazol-1-yl)methane (ipzm) or its methyl-substituted derivative bis (4-iodo-3, 5-dimethyl-1H-pyrazol-1-yl)methane (idmpzm) resulted in the formation of three 2D [Cu 2X2] n -based coordination polymers .Molecular Structure Analysis
The molecular structure of “(4-iodo-1H-pyrazol-1-yl)acetaldehyde” is composed of 5 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
“(4-iodo-1H-pyrazol-1-yl)acetaldehyde” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Scientific Research Applications
Proteomics Research
(4-Iodo-1H-pyrazol-1-yl)acetaldehyde: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a biochemical tool to modify proteins or peptides for mass spectrometry analysis. The iodine atom of the compound can be used for radio-labeling, allowing researchers to track the movement and localization of proteins within cells .
Organic Synthesis
In organic chemistry, (4-Iodo-1H-pyrazol-1-yl)acetaldehyde serves as a versatile building block for the synthesis of various heterocyclic compounds. Its aldehyde group is reactive and can undergo condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases and other complex organic structures useful in medicinal chemistry .
Drug Discovery
This compound’s unique structure makes it valuable in drug discovery, particularly in the design of novel pharmaceuticals that target specific proteins. By incorporating (4-Iodo-1H-pyrazol-1-yl)acetaldehyde into a drug candidate, researchers can enhance the molecule’s binding affinity to the target protein, potentially leading to more effective medications .
Material Science
In material science, (4-Iodo-1H-pyrazol-1-yl)acetaldehyde can be employed to create new polymeric materials. Its ability to form covalent bonds with various monomers can lead to the development of polymers with unique properties, such as increased thermal stability or electrical conductivity .
Bioconjugation Techniques
Bioconjugation involves attaching a biomolecule to another molecule, which can be a drug, a fluorescent dye, or a polymer(4-Iodo-1H-pyrazol-1-yl)acetaldehyde can act as a linker molecule in bioconjugation, facilitating the attachment of biomolecules to various substrates without affecting their biological activity .
Agricultural Chemistry
In the field of agricultural chemistry, (4-Iodo-1H-pyrazol-1-yl)acetaldehyde can be used to synthesize compounds that act as growth regulators or pesticides. Its reactivity with other organic molecules can lead to the creation of substances that control plant growth or protect crops from pests .
Mechanism of Action
Target of Action
The primary targets of (4-iodo-1H-pyrazol-1-yl)acetaldehyde are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes, including the metabolism of alcohols and the synthesis of mycocyclosin, a secondary metabolite in Mycobacterium tuberculosis .
Mode of Action
It is known to interact with its targets, potentially altering their function and resulting in changes to cellular processes
Biochemical Pathways
Given its targets, it can be inferred that it may influence alcohol metabolism and mycocyclosin synthesis pathways .
Pharmacokinetics
Its molecular weight is 236.01 , which may influence its bioavailability and pharmacokinetic properties
Result of Action
Its interaction with alcohol dehydrogenases and mycocyclosin synthase suggests it may influence alcohol metabolism and mycocyclosin synthesis, potentially affecting cellular processes and responses .
Safety and Hazards
properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c6-5-3-7-8(4-5)1-2-9/h2-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICKMWAZJVJLRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-iodo-1H-pyrazol-1-yl)acetaldehyde |
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